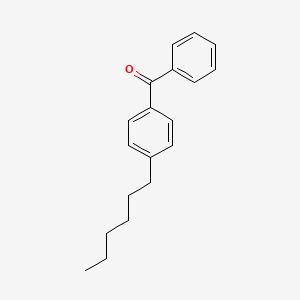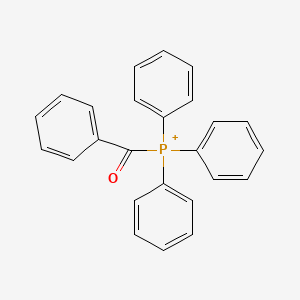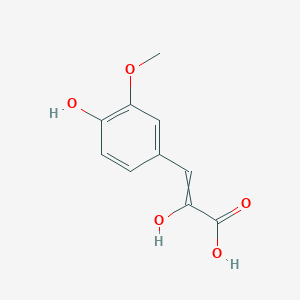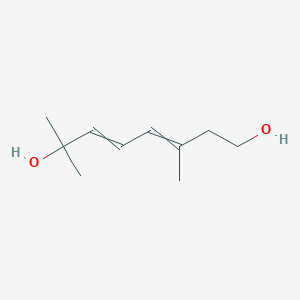
3,7-Dimethylocta-3,5-diene-1,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylocta-3,5-diene-1,7-diol is an organic compound with the molecular formula C10H18O2. It is a type of terpenediol, which is a class of compounds known for their presence in essential oils and their biological activities. This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-diene-1,7-diol can be achieved through several methods. One common approach involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol via the rearrangement of the chiral 2,3-epoxy alcohol, with the system Ph3P, pyridine, I2, and H2O, is described .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
化学反応の分析
Types of Reactions
3,7-Dimethylocta-3,5-diene-1,7-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups and a conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like tosyl chloride (TsCl) can convert the hydroxyl groups into better leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学的研究の応用
3,7-Dimethylocta-3,5-diene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex terpenoids and other natural products.
Biology: The compound’s biological activity makes it a subject of interest in studies related to its effects on various biological systems.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma and volatility.
作用機序
The mechanism by which 3,7-Dimethylocta-3,5-diene-1,7-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The conjugated diene system may also play a role in its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): This compound has a similar structure but differs in the position of the double bonds.
2,6-Dimethylocta-3,7-diene-2,6-diol: Another similar compound with different positions of the hydroxyl groups and double bonds.
3,7-Dimethylocta-2,6-diene-1,4-diol (Rosiridol): Found in the rhizomes of Rhodiola rosea, this compound has a different arrangement of hydroxyl groups and double bonds.
Uniqueness
3,7-Dimethylocta-3,5-diene-1,7-diol is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which imparts distinct chemical and biological properties
特性
CAS番号 |
62875-09-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3,7-dimethylocta-3,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4-5,7,11-12H,6,8H2,1-3H3 |
InChIキー |
KASLFMQMPVSXKQ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC(C)(C)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
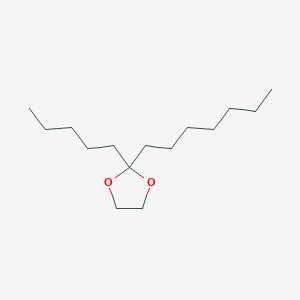
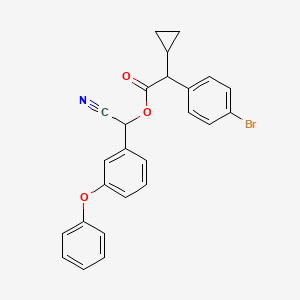
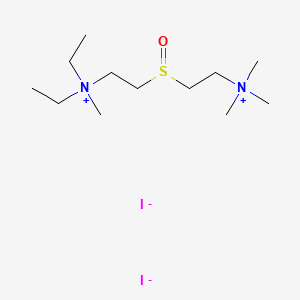
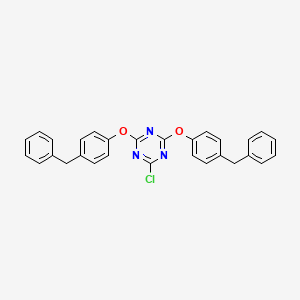
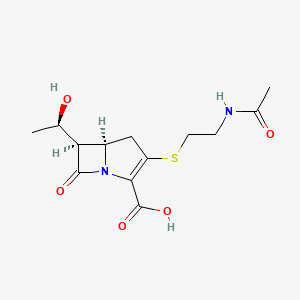

![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)

![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
